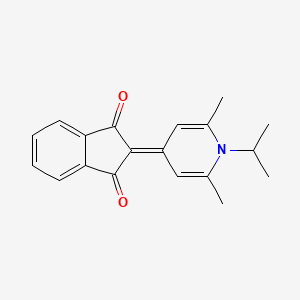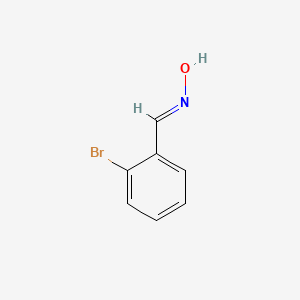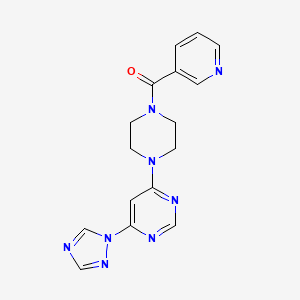
2-(2,6-Dimethyl-1-propan-2-ylpyridin-4-ylidene)indene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2,6-Dimethyl-1-propan-2-ylpyridin-4-ylidene)indene-1,3-dione”, also known as DTPD or IPPD, is a synthetic organic compound1. It has a molecular formula of C19H19NO2 and a molecular weight of 293.3661.
Synthesis Analysis
There is limited information available on the specific synthesis of “2-(2,6-Dimethyl-1-propan-2-ylpyridin-4-ylidene)indene-1,3-dione”. However, similar compounds like indane-1,3-dione can be synthesized by various chemical reactions2.Molecular Structure Analysis
The molecular structure of “2-(2,6-Dimethyl-1-propan-2-ylpyridin-4-ylidene)indene-1,3-dione” is complex, with a molecular formula of C19H19NO21. Unfortunately, detailed structural analysis is not available in the retrieved resources.
Chemical Reactions Analysis
The specific chemical reactions involving “2-(2,6-Dimethyl-1-propan-2-ylpyridin-4-ylidene)indene-1,3-dione” are not detailed in the available resources. However, similar compounds like indane-1,3-dione are used in numerous applications and can undergo various chemical reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,6-Dimethyl-1-propan-2-ylpyridin-4-ylidene)indene-1,3-dione” are not fully detailed in the available resources. It has a molecular formula of C19H19NO2 and a molecular weight of 293.3661.Aplicaciones Científicas De Investigación
Liquid Crystal Applications
Research on methylene-linked liquid crystal dimers, such as 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane, demonstrates their potential in creating new nematic phases useful for advanced display technologies. The twist-bend nematic phase, attributed to the bent geometry of these dimers, suggests a broad application in liquid crystal displays (LCDs) and optical devices (Henderson & Imrie, 2011).
Cuticular Hydrocarbons in Ants
Studies on ant cuticular hydrocarbons (CHCs), which include dimethylalkanes, highlight their role in species and nest-mate discrimination. This research provides insights into developing biomimetic materials and sensors that can mimic natural recognition systems (Martin & Drijfhout, 2009).
Pyrrolidine in Drug Discovery
The pyrrolidine scaffold is extensively used in medicinal chemistry for developing new treatments. Its versatility and ability to enhance stereochemical properties make it a valuable component in the synthesis of biologically active compounds (Li Petri et al., 2021).
Diketopyrrolopyrroles (DPPs) for Dyes and Pigments
Diketopyrrolopyrroles are prominent dyes with applications ranging from pigments to electronic devices. Their synthesis, reactivity, and optical properties have been extensively reviewed, underscoring their significance in materials science (Grzybowski & Gryko, 2015).
Metal–Organic Frameworks for Gas Separation
Metal–organic frameworks (MOFs) demonstrate significant promise in gas separation and purification. Their unique pore structures enable differential recognition of small gas molecules, offering potential applications in industrial gas separation and environmental remediation (Lin et al., 2017).
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging ligands used in positron emission tomography (PET) provide crucial insights into the pathophysiology of Alzheimer's disease, enabling early detection and monitoring the effectiveness of antiamyloid therapies (Nordberg, 2007).
Safety And Hazards
The safety and hazards associated with “2-(2,6-Dimethyl-1-propan-2-ylpyridin-4-ylidene)indene-1,3-dione” are not specified in the available resources.
Direcciones Futuras
The future directions for the research and application of “2-(2,6-Dimethyl-1-propan-2-ylpyridin-4-ylidene)indene-1,3-dione” are not specified in the available resources.
Please note that this analysis is based on the available resources and may not be exhaustive. For a more comprehensive understanding, further research and consultation with experts in the field are recommended.
Propiedades
IUPAC Name |
2-(2,6-dimethyl-1-propan-2-ylpyridin-4-ylidene)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-11(2)20-12(3)9-14(10-13(20)4)17-18(21)15-7-5-6-8-16(15)19(17)22/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOUVEOPQBAIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)C3=CC=CC=C3C2=O)C=C(N1C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethyl-1-propan-2-ylpyridin-4-ylidene)indene-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2503925.png)
![3-(3,5-Dimethylphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2503926.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2503927.png)

![8-(3,4-dimethoxyphenethyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2503929.png)
![2,6-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2503931.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2503932.png)


![1-[(3,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2503938.png)
![ethyl 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-oxobutanoate](/img/structure/B2503940.png)
![2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2503944.png)
![5-(3-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2503945.png)